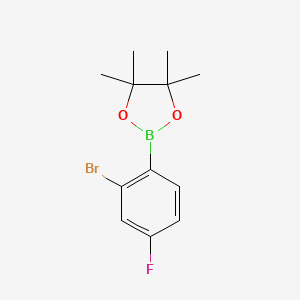

2-Bromo-4-fluorophenylboronic acid pinacol ester

Description

Significance and Versatility of Organoboron Compounds in Catalysis

Organoboron compounds have become indispensable in various fields, including medicinal chemistry and materials science. tandfonline.comresearchgate.net Their low toxicity and the versatility of the carbon-boron bond make them highly attractive reagents. tandfonline.comnih.gov The reactivity of these compounds stems from the vacant p-orbital on the boron atom, which allows it to act as a Lewis acid. tandfonline.comwikipedia.org This Lewis acidity is central to their catalytic activity in numerous organic transformations, such as hydrogenations, cycloadditions, and reductive aminations. tandfonline.com

The profound impact of organoboron chemistry on organic synthesis has been recognized with Nobel Prizes in Chemistry, first to H.C. Brown in 1979 for hydroboration reactions and again in 2010 to Akira Suzuki for the development of palladium-catalyzed cross-coupling reactions, famously known as the Suzuki-Miyaura coupling. tandfonline.com This reaction, in particular, has revolutionized the construction of complex molecules by enabling the efficient formation of C-C bonds. orgsyn.org Organoboron compounds also play a significant role in visible-light photoredox catalysis, where they can function as both reactants and organic photocatalysts. eurekaselect.com

Evolution of Boronic Esters as Stable and Reactive Intermediates

While boronic acids are foundational to organoboron chemistry, their corresponding esters, particularly pinacol (B44631) esters, have emerged as superior intermediates in many synthetic applications. Boronic acids can be prone to dehydration, forming cyclic anhydrides (boroxines), and can have limited solubility in organic solvents.

Boronic esters, such as those derived from pinacol, offer enhanced stability and better handling characteristics. mdpi.comresearchgate.net They are generally more resistant to hydrolysis compared to boronic acids and are less susceptible to protodeboronation. researchgate.netoup.com This increased stability allows for easier purification and storage, making them more user-friendly in complex, multi-step syntheses. mdpi.comresearchgate.net Despite their stability, they retain sufficient reactivity to participate in a wide range of cross-coupling reactions. mdpi.com The development of boronic esters has therefore been a crucial step in broadening the applicability and robustness of organoboron chemistry. researchgate.net

| Property | Boronic Acids (ArB(OH)₂) | Boronic Acid Pinacol Esters (ArBpin) |

| Stability | Prone to dehydration to form boroxines; can be hydrolytically unstable. | Generally stable to air and moisture; less prone to decomposition. mdpi.comresearchgate.net |

| Solubility | Often soluble in polar solvents like water and alcohols. | Typically soluble in a wide range of common organic solvents. |

| Purification | Can be challenging due to their polar nature and potential for decomposition. | More amenable to standard purification techniques like chromatography. |

| Reactivity | Highly reactive in cross-coupling reactions. | Moderately reactive, offering a good balance of stability and utility. mdpi.com |

Contextualizing 2-Bromo-4-fluorophenylboronic Acid Pinacol Ester within Fluorinated and Brominated Aryl Boronates

This compound belongs to a valuable subclass of aryl boronates that are substituted with halogen atoms. The presence of both fluorine and bromine on the aromatic ring imparts unique chemical properties and synthetic potential.

Fluorinated Aryl Boronates : The incorporation of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. nih.gov Fluorinated aryl boronates are therefore crucial building blocks for the synthesis of pharmaceuticals and agrochemicals. researchgate.netnih.gov The strong electron-withdrawing nature of fluorine can also influence the reactivity of the boronate ester in coupling reactions. organic-chemistry.org

Brominated Aryl Boronates : The bromine atom serves as a versatile synthetic handle. It can participate in a second, distinct cross-coupling reaction (e.g., Sonogashira, Heck, or another Suzuki-Miyaura coupling), allowing for the sequential and regioselective construction of highly functionalized aromatic systems. researchgate.net

This compound combines these features, offering two distinct points of reactivity: the boronate ester for one coupling reaction and the bromo-substituent for another. This dual functionality makes it a powerful reagent for creating complex molecular architectures from a single, readily available starting material.

Overview of Research Domains for Arylboronic Acid Pinacol Esters

The utility of arylboronic acid pinacol esters spans numerous areas of chemical research and development. Their primary application lies in transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of a vast range of organic compounds.

Key research domains include:

Medicinal Chemistry : Arylboronic acid pinacol esters are instrumental in synthesizing biologically active molecules and drug candidates. nih.govfluoromart.com They are used to construct the carbon skeletons of compounds targeting a wide variety of diseases.

Materials Science : These compounds are used to create novel organic materials with specific electronic and photophysical properties, such as organic light-emitting diodes (OLEDs), polymers, and sensors. researchgate.net

Agrochemicals : The synthesis of new pesticides and herbicides often relies on the efficient bond-forming capabilities of these reagents. researchgate.net

Complex Molecule Synthesis : In academic and industrial research, arylboronic acid pinacol esters are workhorse reagents for the total synthesis of natural products and other complex organic targets. rsc.orgresearchgate.net

The continued development of new synthetic methods for preparing and utilizing these esters ensures their enduring importance in modern organic chemistry. orgsyn.orgorganic-chemistry.org

Properties

IUPAC Name |

2-(2-bromo-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BBrFO2/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDMXIHAXBLVJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BBrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reactivity Profiles of Arylboronic Acid Pinacol Esters in Cross Coupling Reactions

Mechanistic Pathways in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. libretexts.orgnrochemistry.com The reaction typically couples an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. nrochemistry.com The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.org Arylboronic acid pinacol (B44631) esters, such as 2-Bromo-4-fluorophenylboronic acid pinacol ester, are widely used in these reactions due to their stability, ease of handling, and moderate reactivity. mdpi.com This article will explore the mechanistic intricacies of these esters, using this compound as a representative substrate to illustrate the key principles.

Oxidative Addition Dynamics

The catalytic cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex, typically a 12- or 14-electron species like Pd(PPh₃)₂ or Pd(PPh₃). libretexts.orgchemrxiv.org This step involves the insertion of the palladium atom into the carbon-halogen (C-X) bond, resulting in the formation of a square-planar palladium(II) intermediate (Ar-Pd(II)-X). nrochemistry.com The reaction rate and success of this step are highly dependent on the nature of the halide, the electronic properties of the organic halide, and the ligands coordinating to the palladium center.

The general reactivity trend for the halide leaving group is I > Br > OTf >> Cl. yonedalabs.com For a molecule like this compound, which also contains a bromo-substituent, this compound itself can act as the organic halide partner in a cross-coupling reaction. The presence of the electron-withdrawing fluorine atom on the aromatic ring would facilitate the oxidative addition step by making the carbon atom of the C-Br bond more electrophilic. yonedalabs.com Conversely, electron-rich ligands on the palladium catalyst, such as bulky alkylphosphines, are known to accelerate oxidative addition, which is particularly important for less reactive aryl chlorides or electron-rich electrophiles. libretexts.orgyonedalabs.com

While oxidative addition is a critical step, it is often not the rate-determining step for aryl bromides and iodides. yonedalabs.com The initial cis-complex formed after addition typically isomerizes to a more stable trans-complex before proceeding to the next stage of the catalytic cycle. libretexts.org

Transmetalation Mechanisms

Transmetalation is the pivotal step where the organic moiety is transferred from the boron reagent to the arylpalladium(II) complex, forming a diarylpalladium(II) intermediate. chemrxiv.org This step is frequently the rate-limiting stage of the catalytic cycle and its mechanism has been the subject of extensive investigation and debate. nih.govmusechem.com For arylboronic acid pinacol esters, the process is complicated by the stability of the ester and the precise nature of the active transmetalating species. nih.govrsc.org

One of the two predominant mechanistic proposals is the "oxo-palladium pathway". acs.org This pathway posits that the arylpalladium(II) halide complex (Ar-Pd-X) first undergoes ligand exchange with a hydroxide (B78521) ion (OH⁻), furnished by the base, to form a more reactive arylpalladium(II) hydroxo complex (Ar-Pd-OH). nih.gov This hydroxo complex then reacts with the neutral, Lewis-acidic arylboronic acid or ester. researchgate.netacs.org The interaction involves the formation of a key intermediate containing a Pd-O-B linkage. acs.orgillinois.edu Subsequent transfer of the aryl group from boron to palladium yields the diarylpalladium(II) species. acs.org

Systematic studies have shown that for reactions conducted with weak bases in aqueous solvent mixtures, the reaction between a palladium hydroxo complex and a neutral boronic acid is kinetically much more favorable than the alternative pathway involving a boronate. nih.govresearchgate.net Research has confirmed that boronic esters can also participate directly in this pathway, reacting with hydroxo-palladium complexes without the need for prior hydrolysis to the boronic acid. nih.govillinois.edu

The reactivity of the boron reagent in the transmetalation step is significantly influenced by both steric and electronic factors. For this compound, two key structural features are at play: the bulky pinacol ester group and the electronic effects of the substituents on the aryl ring.

Steric Effects: The bulky pinacol group, with its four methyl substituents, sterically hinders the approach to the boron center. nih.gov This steric hindrance can impede the formation of the initial Pd-O-B linked pre-transmetalation intermediate. nih.govnih.gov However, paradoxically, some studies suggest that while the formation of this intermediate may be less favorable for hindered esters, the subsequent arene transfer step might be faster. nih.gov The structure of the diol used to form the ester has a dramatic effect on reactivity, with some esters transmetalating more than 20 times faster than the corresponding boronic acid. illinois.edu The ortho-bromo substituent on the phenyl ring of this compound adds another layer of steric encumbrance, which could further modulate the rate of transmetalation.

Electronic Effects: The electronic nature of the aryl group being transferred is crucial. Electron-withdrawing groups on the aryl ring of the boron reagent generally decrease its nucleophilicity, which can slow the rate of transmetalation. The para-fluoro substituent in this compound is electron-withdrawing, which would be expected to decrease the rate of aryl transfer compared to an unsubstituted or electron-rich analogue. Studies on electronically modulated catechol boronic esters have shown that electron-deficient esters severely slow down the migratory ability of the aryl ring. nih.gov

The choice of boron reagent is a critical parameter in designing a Suzuki-Miyaura coupling. The three most common classes are boronic acids [ArB(OH)₂], boronic acid pinacol esters [ArB(pin)], and potassium aryltrifluoroborates [ArBF₃K]. Each has distinct properties regarding stability and reactivity.

Boronic Acids: Generally considered the most reactive of the common boron reagents. rsc.org Their higher Lewis acidity compared to esters facilitates interaction with the palladium complex. ed.ac.uk However, they are often less stable, being prone to dehydration to form cyclic boroxine (B1236090) anhydrides and susceptible to protodeboronation, especially with electron-deficient or heteroaromatic substrates. rsc.org

Potassium Trifluoroborates: These are highly stable, crystalline solids that are often easier to purify and handle than boronic acids. They are generally considered to be of intermediate reactivity, often requiring specific activation conditions. Mechanistic studies suggest they may act as a slow-release source of the corresponding boronic acid via hydrolysis. nih.govacs.org

Pinacol Esters: These esters are significantly more stable than boronic acids, particularly towards chromatography and protodeboronation. rsc.org This stability makes them the reagent of choice for complex molecule synthesis or for substrates that are unstable as boronic acids (e.g., 2-pyridyl systems). rsc.org This enhanced stability comes at the cost of reactivity; pinacol esters are generally less reactive than both boronic acids and trifluoroborates. rsc.orgresearchgate.net

Below is a data table summarizing the general reactivity and stability profiles of these boron reagents.

| Boron Reagent Type | General Reactivity | General Stability | Key Features |

| Boronic Acids | High | Low to Moderate | Prone to boroxine formation and protodeboronation. |

| Trifluoroborates | Moderate | High | Crystalline, stable solids; often require activation. |

| Pinacol Esters | Low to Moderate | High | Stable to chromatography; resistant to protodeboronation. |

This table presents generalized trends; specific substrate and reaction conditions can alter reactivity.

Reductive Elimination Steps

The final step in the catalytic cycle is reductive elimination. libretexts.orgyonedalabs.com In this stage, the two organic groups (Ar and Ar') attached to the diarylpalladium(II) intermediate couple to form the new C-C bond of the biaryl product. nrochemistry.com This process reduces the palladium from the +2 to the 0 oxidation state, regenerating the active Pd(0) catalyst, which can then enter a new cycle. yonedalabs.com

For reductive elimination to occur, the two aryl groups typically need to adopt a cis orientation on the square-planar palladium complex. yonedalabs.com The rate of this step is significantly influenced by the steric bulk of the ligands on the palladium and the electronic nature of the coupling partners. Bulky ligands, such as those with tert-butyl groups, are known to promote reductive elimination by increasing the steric pressure at the metal center. yonedalabs.com Electron-withdrawing groups on the aryl rings can sometimes accelerate this step, although the effect is often less pronounced than in the oxidative addition or transmetalation stages. The regeneration of the Pd(0) species completes the catalytic cycle, allowing the reaction to proceed until the limiting reagent is consumed. yonedalabs.com

Influence of Ligand Systems on Reaction Efficiency and Selectivity

The choice of ligand coordinated to the palladium catalyst is a critical parameter that significantly influences the efficiency and selectivity of the Suzuki-Miyaura cross-coupling reaction. The ligand's steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Phosphine (B1218219) ligands are commonly employed, and their structure dictates the reactivity of the palladium center. For instance, kinetic studies on the transmetalation step involving arylboronic acid esters have revealed a clear trend in reaction rates depending on the phosphine ligand used. The rate of transmetalation was found to follow the order: Triphenylphosphine (B44618) (PPh₃) > Triisopropylphosphine (i-Pr₃P) > 1,1'-Bis(diphenylphosphino)ferrocene (dppf). nih.gov This trend highlights the need for a coordinatively unsaturated and electrophilic palladium atom to facilitate the transfer of the aryl group from the boron ester. nih.gov

Bulky and electron-rich phosphine ligands, such as RuPhos (2-dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl), have been shown to be optimal for certain challenging cross-coupling reactions. claremont.edu These ligands can promote the oxidative addition of sterically hindered or electron-rich aryl halides and facilitate the reductive elimination step to afford the final product. The selection of the appropriate ligand is therefore a crucial aspect of reaction optimization, often requiring screening of a variety of phosphine systems to identify the most effective one for a specific substrate combination.

Computational studies have further elucidated the role of phosphine ligands. Density Functional Theory (DFT) calculations have shown that oxidative addition is primarily governed by the electronic effects of the ligand, while transmetalation and reductive elimination are controlled by a combination of both steric and electronic factors. ed.ac.ukresearchgate.net For the transmetalation step, it has been computationally shown that electron-withdrawing ligands can lower the energy barrier. ed.ac.ukresearchgate.net

| Ligand | Key Characteristics | Impact on Reaction | Reference |

|---|---|---|---|

| Triphenylphosphine (PPh₃) | Moderately bulky, electron-rich | Generally effective, promotes rapid transmetalation. | nih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Bidentate, large bite angle | Can lead to slower transmetalation compared to monodentate phosphines. | nih.gov |

| RuPhos | Bulky, electron-donating | Optimal for challenging couplings, including those with heteroarylboronic acids. | claremont.edu |

Role of Base and Additives in Boronic Ester Reactivity

A base is an essential component in most Suzuki-Miyaura reactions. Its primary role is to activate the boronic acid ester, typically by forming a more nucleophilic boronate species. This "ate" complex is then more readily able to undergo transmetalation with the palladium center. A variety of inorganic and organic bases have been employed, with their efficacy being highly dependent on the specific substrates and reaction conditions.

Commonly used inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). The choice of base can influence reaction rates and yields. For instance, in a study on the coupling of heteroarylboronic acids and esters, a screening of various bases showed that Na₃PO₄ in the presence of water provided the best results, while organic bases like triethylamine (B128534) and DBU were less effective. claremont.edu The solubility of the base in the reaction medium is also a critical factor. claremont.edu

In anhydrous Suzuki-Miyaura coupling reactions, soluble organic bases such as potassium trimethylsilanolate (TMSOK) have proven to be highly effective, enabling homogeneous reaction conditions and rapid reaction times. nih.gov The selection of the base must also consider potential side reactions, such as hydrolysis of the boronic ester or the product, which can be promoted by strong aqueous bases.

| Base | Typical Conditions | Key Observations | Reference |

|---|---|---|---|

| Potassium Phosphate (K₃PO₄) | Aqueous or anhydrous | Often effective for a wide range of substrates. | claremont.edu |

| Sodium Carbonate (Na₂CO₃) | Aqueous solvent mixtures | A common and cost-effective choice. | claremont.edu |

| Cesium Carbonate (Cs₂CO₃) | Aqueous or anhydrous | Can be effective when other carbonate bases fail. | claremont.edu |

| Potassium Trimethylsilanolate (TMSOK) | Anhydrous conditions (e.g., THF, DME) | Provides a soluble base for homogeneous reactions, often leading to rapid coupling. | nih.gov |

In certain challenging cross-coupling reactions, particularly those involving heteroaromatic substrates, the addition of a Lewis acid can have a profound beneficial effect. Trimethyl borate (B1201080) is a notable example of such an additive. Its role is multifaceted, addressing several potential issues that can hinder the catalytic cycle.

Mechanistic studies have shown that trimethyl borate can enhance reaction rates through several mechanisms:

Solubilization of Boronate Complexes : In anhydrous conditions with bases like TMSOK, the in-situ generated boronate complexes can have limited solubility. Trimethyl borate can interact with these complexes, leading to more soluble species and maintaining a homogeneous reaction mixture. nih.gov

Prevention of Catalyst Poisoning : Heteroaromatic substrates can contain Lewis basic sites (e.g., nitrogen atoms) that can coordinate to the palladium catalyst, leading to deactivation. Trimethyl borate can competitively coordinate with these heteroatoms, preventing them from poisoning the catalyst. nih.gov

Buffering of Excess Base : High concentrations of strong bases can sometimes lead to catalyst inhibition or degradation. Trimethyl borate can buffer the effect of excess base, maintaining a more stable and active catalytic system. nih.gov

The use of trimethyl borate has been particularly effective in enabling the cross-coupling of previously unreactive heteroaromatic electrophiles with arylboronic esters, including a 4-fluorophenylboronic ester derivative. nih.gov

Additives can also play a crucial role in enhancing the stability of the palladium catalyst and increasing its turnover number (TON). As mentioned, Lewis acids like trimethyl borate can prevent catalyst deactivation by mitigating coordination of inhibitory species to the palladium center. nih.gov This leads to a more robust catalytic system that can undergo a greater number of catalytic cycles before losing activity.

Applications of 2 Bromo 4 Fluorophenylboronic Acid Pinacol Ester in Carbon Carbon and Carbon Heteroatom Bond Formation

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.gov Boronic acid pinacol (B44631) esters, like 2-bromo-4-fluorophenylboronic acid pinacol ester, are favored reagents due to their stability, ease of handling, and compatibility with a wide range of reaction conditions compared to their corresponding boronic acids. ed.ac.ukorganic-chemistry.org

Aryl-Aryl Coupling for Biaryl Synthesis

The synthesis of biaryl scaffolds is a primary application of the Suzuki-Miyaura coupling, given their prevalence in medicinal chemistry and materials science. gre.ac.uk this compound can serve as a key coupling partner in these reactions. The boronic ester moiety reacts with an aryl halide to form a new aryl-aryl bond. The bromine atom on the ester's phenyl ring can be retained during this process by carefully selecting the reaction conditions, allowing for subsequent cross-coupling reactions.

For instance, in a typical reaction, the pinacol ester can be coupled with various aryl bromides using a palladium catalyst such as Pd(OH)₂ or a Pd(0) species generated in situ, often in the presence of a phosphine (B1218219) ligand and a base like potassium phosphate. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net

Below is a representative data table for the Suzuki-Miyaura aryl-aryl coupling using a structurally similar aryl boronic acid pinacol ester, illustrating typical reaction parameters and outcomes.

| Aryl Halide Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |

| 1-Bromo-4-nitrobenzene | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 88 |

| 2-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 95 |

| Methyl 4-bromobenzoate | Pd(OAc)₂ / P(t-Bu)₃ | K₃PO₄ | THF | 90 |

Aryl-Alkenyl and Aryl-Alkyl Coupling

Beyond biaryl synthesis, this compound is a competent partner in couplings with alkenyl and alkyl halides or triflates to form styrenyl and alkyl-aryl compounds, respectively.

Aryl-Alkenyl Coupling: The reaction with alkenyl halides, such as vinyl bromides, provides a direct route to substituted styrenes. These reactions typically proceed under standard Suzuki-Miyaura conditions, often employing catalysts like Pd(PPh₃)₄ and a base. The stereochemistry of the double bond in the alkenyl partner is generally retained in the product.

Aryl-Alkyl Coupling: Coupling with alkyl halides, particularly those with sp³-hybridized carbons, is more challenging due to slower oxidative addition and potential β-hydride elimination. However, advancements in catalyst systems, often utilizing bulky, electron-rich phosphine ligands, have enabled efficient aryl-alkyl couplings. core.ac.uk Alkylboronic acids or their derivatives are also used as coupling partners in these reactions. researchgate.net

| Coupling Partner | Product Type | Catalyst System | Base | Yield (%) |

|---|---|---|---|---|

| (E)-1-Bromo-2-phenylethene | Aryl-Alkenyl | Pd(PPh₃)₄ | Na₂CO₃ | 85 |

| Cyclohexenyl triflate | Aryl-Alkenyl | PdCl₂(dppf) | K₃PO₄ | 78 |

| n-Butyl iodide | Aryl-Alkyl | Pd(OAc)₂ / SPhos | K₃PO₄ | 72 |

| Isopropyl trifluoroborate | Aryl-Alkyl | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | 65 |

Functional Group Compatibility and Substrate Scope in Suzuki-Miyaura Coupling

A significant advantage of the Suzuki-Miyaura reaction is its broad functional group tolerance, which allows for the coupling of complex molecules without the need for extensive use of protecting groups. nih.govresearchgate.net When using this compound, the reaction is generally compatible with a wide array of functional groups on the coupling partner. These include esters, ketones, nitro groups, nitriles, and ethers. nih.govnih.gov The mild reaction conditions, particularly the use of relatively weak bases like carbonates and phosphates, contribute to this compatibility. The C-Br and C-F bonds on the boronic ester itself are typically stable under the conditions required for the coupling of the boronic ester moiety, enabling further functionalization at the bromine site in subsequent steps.

Synthesis of Polycyclic Aromatic Compounds

Polycyclic aromatic hydrocarbons (PAHs) are important targets in materials science due to their unique optoelectronic properties. mdpi.com The Suzuki-Miyaura reaction is a powerful tool for constructing these extended π-systems. This compound can be used as a building block in an iterative cross-coupling strategy to synthesize complex PAHs. For example, it can be coupled with a dihaloaromatic compound. The remaining bromine atom on the initial ester provides a handle for a second intramolecular or intermolecular Suzuki-Miyaura coupling, leading to ring fusion and the formation of a larger aromatic system. rsc.orgnih.gov This approach allows for the controlled and regioselective synthesis of tailored PAH structures. ed.ac.ukrsc.org

Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam (CEL) reaction, facilitates the formation of carbon-heteroatom bonds, typically C-N and C-O bonds, using a copper catalyst. organic-chemistry.orgrsc.org This reaction provides an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination and is often advantageous due to the lower cost of copper and the ability to run the reaction under aerobic conditions. nih.gov

Formation of Carbon-Nitrogen Bonds (N-Arylation)

While arylboronic acids are the conventional boron source in Chan-Lam couplings, their pinacol ester derivatives have also been employed, although they can present challenges. nih.gov The N-arylation of amines, amides, and other nitrogen-containing heterocycles with this compound can be achieved using a copper(II) catalyst, such as copper(II) acetate, often in the presence of a base and a ligand like pyridine. mdpi.com

Research has shown that the reaction conditions, particularly the solvent system, are critical for the successful coupling of aryl boronic acid pinacol esters with amines. Mixed solvent systems, such as acetonitrile/ethanol, have been found to be effective in promoting the reaction and overcoming the lower reactivity often observed with pinacol esters compared to boronic acids. nih.govnih.gov Additives like boric acid can also facilitate the reaction, possibly by promoting the in-situ generation of the more reactive boronic acid. nih.gov

| Nitrogen Nucleophile | Copper Source | Solvent | Additive | Yield (%) |

|---|---|---|---|---|

| Aniline | Cu(OAc)₂ | MeCN/EtOH | Pyridine | 75 |

| Imidazole | Cu(OAc)₂ | CH₂Cl₂ | None | 82 |

| Pyrrolidine | Cu(OAc)₂ | MeCN | Molecular Sieves | 68 |

| 4-Fluoroalkylpyrimidin-2(1H)-one | Cu(OAc)₂ | DCM | Boric Acid, Pyridine | 86 nih.gov |

Formation of Carbon-Oxygen Bonds (O-Arylation)

The formation of carbon-oxygen (C-O) bonds via O-arylation is a cornerstone of synthesizing diaryl ethers, which are prevalent in pharmaceuticals, natural products, and materials science. For arylboronic acid esters like this compound, the Chan-Lam coupling reaction is a premier method for achieving this transformation. wikipedia.orgrsc.org This copper-catalyzed reaction provides a powerful alternative to traditional methods like the Ullmann condensation, often proceeding under much milder conditions.

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, facilitates the cross-coupling of an arylboronic acid with an alcohol or phenol (B47542) to form the corresponding aryl ether. wikipedia.org A significant advantage of this reaction is its ability to be conducted at room temperature and open to the air, which is a notable improvement over the palladium-catalyzed Buchwald-Hartwig amination that often requires inert conditions. wikipedia.orgorganic-chemistry.org The reaction is generally tolerant of a wide range of functional groups on both coupling partners. While the 2-bromo-4-fluorophenyl moiety provides specific electronic and steric properties, the general reactivity of the arylboronic acid pinacol ester group in this reaction is well-established.

The versatility of the Chan-Lam O-arylation is demonstrated by its broad substrate scope. Various substituted phenols can be coupled with arylboronic acids in the presence of a copper catalyst, such as copper(II) acetate, and a base.

Table 1: Illustrative Examples of Copper-Catalyzed O-Arylation (Chan-Lam Coupling)

| Arylboronic Acid | Phenol Derivative | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | 4-Methoxyphenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 95 |

| 4-Tolylboronic acid | Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 88 |

| 3-Chlorophenylboronic acid | 2-Naphthol | Cu(OAc)₂ | Pyridine | Toluene | 75 |

This table presents generalized data for illustrative purposes and does not represent specific experimental results for this compound.

Mechanistic Considerations in Copper-Mediated Couplings

The mechanism of the Chan-Lam coupling has been the subject of extensive study, though its intricacies can be complicated by the dynamic nature of copper species in solution. wikipedia.org The currently accepted catalytic cycle is believed to involve copper in multiple oxidation states, primarily Cu(I), Cu(II), and Cu(III).

The key steps in the proposed mechanism are as follows:

Transmetalation : The reaction often begins with a Cu(II) salt, which undergoes transmetalation with the arylboronic acid or its pinacol ester. This step involves the transfer of the aryl group (e.g., the 2-bromo-4-fluorophenyl group) from boron to the copper center, forming a copper-aryl intermediate.

Coordination : The nucleophile, which is the alcohol or phenol in an O-arylation, coordinates to the copper-aryl complex.

Oxidative Coupling/Reductive Elimination : The precise subsequent steps are debated. One prominent proposal involves the oxidation of the Cu(II) intermediate to a transient Cu(III) species. This high-valent copper complex then undergoes reductive elimination, forming the C-O bond of the diaryl ether product and regenerating a Cu(I) species. wikipedia.org

Catalyst Regeneration : The resulting Cu(I) is reoxidized back to Cu(II) to re-enter the catalytic cycle. This oxidation is often accomplished by molecular oxygen from the air, which is why the reaction can be run in an open flask. organic-chemistry.orgacs.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond copper-mediated reactions, this compound is a valuable substrate for a variety of other transition metal-catalyzed couplings, most notably those catalyzed by palladium. These reactions are fundamental for the creation of C-C bonds.

Negishi Coupling and Related Methodologies

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples an organohalide with an organozinc compound. While this compound is not a direct substrate for the classic Negishi coupling, related methodologies can leverage the boronic ester functionality.

The true power of the boronic ester is realized in the Suzuki-Miyaura coupling, which has become one of the most widely used C-C bond-forming reactions and serves as a powerful alternative to the Negishi coupling. libretexts.org The Suzuki reaction directly couples arylboronic acids or esters with organohalides. The this compound contains both the boronic ester and an organohalide (the C-Br bond), making it a bifunctional reagent capable of participating in Suzuki couplings in a stepwise manner. For instance, the boronic ester can first be coupled with an aryl halide, and the remaining bromide on the product can then be used in a subsequent coupling reaction. The low toxicity and high stability of boron reagents make the Suzuki reaction particularly attractive compared to methods requiring more sensitive organometallic reagents like organozincs.

Stille Coupling Modifications Involving Boron Species

The Stille reaction involves the palladium-catalyzed coupling of an organohalide with an organotin compound (organostannane). mdpi.com While highly effective and tolerant of many functional groups, a major drawback of the Stille reaction is the high toxicity and difficulty of removing organotin byproducts. mdpi.com

In this context, the Suzuki-Miyaura reaction can be considered the most significant and widely adopted "modification" or alternative to the Stille coupling that involves boron species. The replacement of toxic organostannanes with generally benign and stable arylboronic acids and their esters represents a major advance in cross-coupling chemistry. nih.gov Therefore, instead of modifying the Stille reaction itself, the scientific community has largely shifted to using the Suzuki-Miyaura protocol for applications where a Stille reaction might have been previously employed. This compound is an ideal substrate for this superior alternative, offering a more environmentally friendly and practical route to biaryl compounds.

Regioselective Functionalization via Halogen Selectivity

The presence of multiple reactive sites on a molecule presents both a challenge and an opportunity for synthetic chemists. The structure of this compound, with its bromo, fluoro, and boronic ester groups, is a prime example where regioselective functionalization can be achieved by exploiting the differential reactivity of these groups.

Differential Reactivity of Bromo and Fluoro Substituents

In transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium, there is a well-established reactivity trend among carbon-halogen bonds: C–I > C–Br > C–Cl >> C–F. nih.gov This hierarchy is primarily dictated by the bond dissociation energies of the respective carbon-halogen bonds. The C-Br bond is significantly weaker and thus more susceptible to oxidative addition by a low-valent metal catalyst like Pd(0) than the much stronger C-F bond. nih.gov

This differential reactivity allows for highly selective cross-coupling reactions at the C-Br position of the 2-bromo-4-fluorophenyl ring, leaving the C-F bond completely intact. For example, a Suzuki or Sonogashira reaction can be performed selectively on the C-Br bond of this compound (after the boronic ester has been reacted or protected). This chemoselectivity is a powerful tool, enabling the synthesis of complex, poly-functionalized aromatic compounds in a controlled, stepwise manner. The unreacted C-F bond can then be targeted for functionalization under more forcing conditions or used to modulate the electronic properties of the final molecule.

Table 2: Relative Reactivity of C-Halogen Bonds in Pd-Catalyzed Cross-Coupling

| C-X Bond | Bond Dissociation Energy (kcal/mol, approx.) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions |

|---|---|---|---|

| C-F | ~115 | Very Low | Harsh conditions, specialized catalysts |

| C-Cl | ~84 | Moderate | More forcing conditions, specific ligands |

| C-Br | ~71 | High | Mild conditions, standard catalysts |

This table provides generalized data to illustrate the principles of halogen reactivity.

This inherent selectivity ensures that reactions targeting the C-Br bond can proceed with high yield and predictability, making this compound a valuable and precise tool for building complex molecular structures.

Ortho-Borylation and Directed Functionalization

The strategic introduction of a second boron moiety onto an existing arylboronic acid pinacol ester framework represents a powerful approach for the synthesis of poly-functionalized aromatic compounds. Specifically, the ortho-borylation of molecules like this compound opens up synthetic pathways to highly substituted biaryls and other complex architectures. This process, often achieved through transition-metal-catalyzed C-H activation, allows for the selective functionalization of the C-H bond adjacent to the existing boronate group.

Iridium-catalyzed C-H borylation has emerged as a particularly effective method for such transformations. illinois.edusigmaaldrich.com The regioselectivity of these reactions is typically governed by steric factors, where the catalyst preferentially activates the least hindered C-H bond. illinois.edu However, in the context of ortho-borylation to an existing substituent, directing group strategies are often employed to achieve high selectivity.

More commonly, a directing group is temporarily installed on the molecule to guide the catalyst to a specific ortho C-H bond. A variety of functional groups, including amides and other nitrogen-bearing moieties, have been shown to effectively direct iridium catalysts to the ortho position, facilitating C-H activation and subsequent borylation. mdpi.comresearchgate.net This directed approach ensures the precise installation of the second boronate group, leading to a 1,2,3-trisubstituted aromatic ring.

Once the second boronate group is in place, the resulting poly-functionalized arylboronic acid pinacol ester becomes a versatile intermediate for a range of subsequent cross-coupling reactions. The differential reactivity of the two boronate groups, or the sequential nature of their introduction, can be exploited to construct complex molecules with a high degree of control. For instance, a Suzuki-Miyaura coupling could be performed at one of the boronate positions, followed by a different transformation at the other.

The following table outlines a representative iridium-catalyzed ortho-borylation of a substituted arylboronic acid pinacol ester, illustrating the typical reaction conditions and outcomes.

| Entry | Substrate | Catalyst | Ligand | Boron Source | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Substituted Phenylboronic Acid Pinacol Ester | [Ir(OMe)(COD)]₂ | dtbpy | B₂pin₂ | Cyclohexane | 80 | 75 |

| 2 | 2-Substituted Phenylboronic Acid Pinacol Ester | [Ir(OMe)(COD)]₂ | 3,4,7,8-Me₄-phen | B₂pin₂ | THF | 100 | 82 |

| 3 | 2-Substituted Phenylboronic Acid Pinacol Ester | [IrCl(COD)]₂ | d-t-bpy | HBpin | Octane | 80 | 68 |

This is a representative table based on typical conditions for iridium-catalyzed ortho-borylation of substituted arylboronic acid pinacol esters.

The research into directed C-H functionalization continues to expand the toolkit available to synthetic chemists for the precise and efficient construction of complex molecules. The application of these methods to substrates like this compound provides a clear pathway to novel, highly functionalized building blocks for various applications in materials science and medicinal chemistry.

Advanced Methodologies and Strategies Involving 2 Bromo 4 Fluorophenylboronic Acid Pinacol Ester

Iterative Cross-Coupling Sequences

Iterative cross-coupling represents a sophisticated and powerful strategy in modern organic synthesis, enabling the programmed and sequential construction of complex molecular frameworks from simpler precursors. At the heart of this methodology lies the use of bifunctional building blocks that possess two distinct reactive sites, allowing for controlled, stepwise modifications. 2-Bromo-4-fluorophenylboronic acid pinacol (B44631) ester is an exemplary reagent in this context, featuring a boronic ester and a bromo substituent on the same aromatic ring. This arrangement facilitates a dual-mode reactivity, where the boronic ester can readily participate in Suzuki-Miyaura cross-coupling reactions, while the bromo group is amenable to a variety of other transformations, including but not limited to, Sonogashira, Heck, Buchwald-Hartwig, and additional Suzuki-Miyaura couplings. The orthogonal nature of these two functional groups is the cornerstone of its utility, permitting a high degree of control over the synthetic sequence.

Multi-Step Synthesis of Complex Molecular Architectures

The distinct reactivity profiles of the carbon-bromine (C-Br) and carbon-boron (C-B) bonds in 2-bromo-4-fluorophenylboronic acid pinacol ester are pivotal for its application in the iterative synthesis of elaborate molecular structures. Generally, in palladium-catalyzed cross-coupling reactions, the boronic ester functionality exhibits higher reactivity compared to the aryl bromide. This differential reactivity allows for a chemoselective Suzuki-Miyaura coupling at the boronic ester position as the initial step, thereby introducing the first point of diversity. The resulting biaryl product retains the bromo substituent, which can then be engaged in a subsequent cross-coupling reaction. This second coupling step may require different, often more forcing, reaction conditions or a distinct catalyst system to activate the less reactive C-Br bond, enabling the introduction of a second, unique molecular fragment.

This stepwise approach provides unparalleled precision in the construction of unsymmetrical biaryls and other complex, multi-substituted aromatic systems. For example, a synthetic pathway could commence with the Suzuki-Miyaura coupling of this compound with an aryl halide. The intermediate biaryl bromide can then be subjected to a Sonogashira coupling with a terminal alkyne to install an alkynyl moiety. This iterative strategy is of significant value in the synthesis of molecules with potential applications in materials science, medicinal chemistry, and agrochemicals.

Chemoselective Control in Sequential Boron Chemistry

Chemoselectivity in sequential boron chemistry is the art of selectively reacting one boron-containing functional group in the presence of others within the same molecule. While this compound itself contains a single boronic ester, the products derived from its initial coupling can be further elaborated to contain multiple boron functionalities. In such intricate systems, the ability to dictate which boronic ester reacts is of paramount importance.

The reactivity of boronic esters can be finely tuned by modifying the electronic properties of the diol protecting group. Pinacol esters are widely used due to their good balance of reactivity and stability. However, should a subsequent synthetic step demand a more reactive boron species, the pinacol group can be exchanged for a more electron-deficient diol via transesterification. This increases the Lewis acidity of the boron atom, thereby enhancing its rate of transmetalation in a catalytic cycle. Conversely, to temper the reactivity of a boronic ester and render it inert under a specific set of reaction conditions, a more electron-donating diol can be installed. This strategic modulation of reactivity is a key principle of chemoselective control, enabling the programmed and site-specific synthesis of poly-substituted aromatic compounds.

Strategies for Boronic Ester Deprotection and Derivatization

The pinacol ester of 2-bromo-4-fluorophenylboronic acid offers excellent stability, making it well-suited for a wide array of cross-coupling reactions and for purification and handling. Nevertheless, certain synthetic applications necessitate the deprotection of the pinacol group to furnish the corresponding boronic acid or its derivatization to an alternative boronate ester. These transformations can be critical for modulating reactivity in subsequent steps or for achieving the desired properties in the final target molecule.

Transesterification to Boronic Acids or Other Boronate Esters

Transesterification is a versatile and commonly employed method for the interconversion of boronate esters or their hydrolysis to boronic acids. This equilibrium-driven process typically involves the reaction of the pinacol ester with a different diol, often in the presence of an acid or base catalyst. The choice of the new diol can profoundly impact the stability and reactivity of the resulting boronate ester. For instance, transesterification to a more sterically demanding or electron-rich diol can enhance the stability of the boron moiety under challenging reaction conditions.

The conversion of the pinacol ester to the free boronic acid is frequently accomplished through hydrolysis. This can be achieved by treatment with a strong acid, such as hydrochloric acid, or by employing a biphasic system consisting of an organic solvent and an aqueous base, followed by careful acidification. The resulting boronic acid may exhibit different reactivity profiles compared to its pinacol ester precursor, and in some cases, may be more suitable for specific coupling reactions where the steric bulk of the pinacol group is disfavored.

Oxidative Cleavage of Pinacol Esters

The oxidative cleavage of the carbon-boron bond is a powerful and reliable transformation that provides a means to introduce a hydroxyl group onto an aromatic ring at the position formerly occupied by the boronic ester. This reaction is most commonly effected using an oxidizing agent, such as hydrogen peroxide, in the presence of a base, typically sodium hydroxide (B78521). When applied to this compound, this protocol leads to the formation of 2-bromo-4-fluorophenol. This transformation offers a valuable synthetic route to substituted phenols, which are important precursors and intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials. The reaction conditions for this oxidative cleavage are generally mild and demonstrate a high degree of functional group tolerance, making it a broadly applicable and robust tool in the synthetic organic chemist's arsenal.

Development of Catalytic Systems Employing Boron Reagents

The synthetic utility of this compound and other related boron-containing reagents is inextricably linked to the continuous evolution of highly efficient catalytic systems. Significant advancements in catalyst design, particularly in the realm of palladium-catalyzed cross-coupling reactions, have dramatically expanded the scope and applicability of these versatile building blocks.

Contemporary research in this field is multifaceted. A major focus is the design and synthesis of novel ligands for the palladium center that can enhance its catalytic activity, improve its stability under reaction conditions, and afford greater control over selectivity. For example, the development of bulky, electron-rich phosphine (B1218219) ligands has proven instrumental in facilitating the Suzuki-Miyaura coupling of sterically hindered and electronically deactivated substrates. Another important avenue of investigation is the development of catalytic systems that can function under more sustainable and environmentally benign conditions, such as at ambient temperature or in aqueous media.

Furthermore, there is a concerted effort to develop catalytic systems that can selectively activate the C-Br bond in the presence of the boronic ester, or vice versa, with high fidelity. Such catalysts would further augment the utility of bifunctional reagents like this compound in sophisticated iterative cross-coupling strategies. The exploration of novel, catalyst-mediated transformations of boronic esters that go beyond traditional cross-coupling reactions is also an active and promising area of research.

Boronic Acid Catalysis in Non-Coupling Reactions

While boronic esters are staples in palladium-catalyzed cross-coupling, their application as catalysts in their own right for non-coupling transformations is a burgeoning field of study. Arylboronic acids can catalyze a variety of reactions, including dehydrative condensations and Friedel-Crafts alkylations. In these roles, the boronic acid moiety acts as a Lewis acid or engages in reversible covalent interactions to activate substrates.

For instance, in Friedel-Crafts reactions, arylboronic acids have been shown to catalyze the alkylation of arenes with benzylic alcohols. The catalytic cycle is thought to involve the formation of a more electrophilic and Lewis acidic boronic ester intermediate in situ. This intermediate then facilitates the ionization of the alcohol, promoting the subsequent alkylation. Although direct studies involving this compound as a catalyst are not extensively documented, its structural analogues are effective. The electronic properties of the 2-bromo and 4-fluoro substituents would likely modulate the Lewis acidity of the boron center, influencing its catalytic activity.

A representative example of this catalysis is the reaction between a deactivated benzylic alcohol and an arene, catalyzed by a generic arylboronic acid.

Table 1: Representative Boronic Acid-Catalyzed Friedel-Crafts Alkylation

| Entry | Benzylic Alcohol | Arene | Catalyst | Yield (%) |

| 1 | 4-Methoxybenzyl alcohol | Toluene | Phenylboronic acid | 85 |

| 2 | Benzyl alcohol | Anisole | 3,5-Bis(trifluoromethyl)phenylboronic acid | 92 |

This table illustrates the general application of arylboronic acids as catalysts in Friedel-Crafts reactions. Data is representative of the types of transformations possible.

Dual Catalysis Approaches Integrating Boronic Esters

Dual catalysis, a strategy that employs two distinct catalysts to simultaneously or sequentially promote different steps of a reaction, has opened new avenues for chemical synthesis. Boronic esters, including arylboronic acid pinacol esters, are increasingly used in such systems, particularly in photoredox/nickel dual catalysis for C(sp²)–C(sp³) cross-coupling reactions.

In a typical photoredox/nickel dual catalytic cycle, a photocatalyst (often an iridium or ruthenium complex) absorbs visible light and engages in single-electron transfer with a substrate. Concurrently, a nickel catalyst undergoes its own catalytic cycle involving oxidative addition and reductive elimination. Boronic esters can serve as radical precursors under these conditions. For example, the formation of a Lewis acid-base adduct between a nitrogen-containing heteroarene and the boronic ester can facilitate a single-electron oxidation process, leading to the generation of a radical species that then engages with the nickel catalyst.

This approach allows for the coupling of aryl halides with alkylboronic esters under mild conditions. While specific examples detailing the use of this compound in dual catalysis are nascent, the general success of this methodology with a wide range of arylboronic esters suggests its applicability.

Table 2: Dual Iridium/Nickel-Catalyzed C(sp²)–C(sp³) Coupling Using a Benzyl Boronic Ester

| Entry | Aryl Halide | Boronic Ester | Photocatalyst | Ni Catalyst | Yield (%) |

| 1 | 4-Cyanobromobenzene | Benzylboronic acid pinacol ester | Ir(ppy)₃ | NiCl₂·glyme | 78 |

| 2 | 3-Acetylbromopyridine | (4-Methoxybenzyl)boronic acid pinacol ester | Ir(dtbbpy)(ppy)₂PF₆ | NiBr₂·diglyme | 85 |

This table showcases the utility of boronic esters in dual catalytic systems. Data is illustrative of the general reaction scope.

Emerging Research Directions and Future Prospects

Flow Chemistry Applications for Boronic Ester Reactions

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the ability to safely handle unstable intermediates. The synthesis and subsequent reactions of boronic esters are well-suited to flow chemistry methodologies.

Integrated flow microreactor systems enable the preparation of arylboronic esters from organolithium precursors, which are often unstable at ambient temperatures. By precisely controlling residence time and temperature, side reactions can be minimized. Following their in situ generation in a flow system, these boronic esters can be directly channeled into a subsequent reaction, such as a Suzuki-Miyaura coupling, without the need for isolation and purification. This "synthesis and use" approach is highly efficient and can be applied to the preparation and reaction of functionalized arylboronic esters like this compound. The ability to handle potentially unstable lithiated intermediates in flow opens up new synthetic routes to complex boronates.

Sustainable and Green Chemistry Approaches in Boronate Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of arylboronic acid pinacol esters, this has led to the development of methods that avoid harsh reagents and minimize waste. One promising strategy is the metal-free synthesis of arylboronates from readily available arylamines. This Sandmeyer-type transformation involves the diazotization of an arylamine followed by a borylation reaction with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂).

This approach avoids the use of organometallic intermediates and transition metal catalysts, which can simplify purification and reduce heavy metal contamination in the final products. Such methods are highly desirable for the synthesis of pharmaceutical intermediates and other high-value chemicals. The synthesis of this compound from 2-bromo-4-fluoroaniline (B89589) using this methodology would represent a greener alternative to traditional synthetic routes.

Photoredox and Electrocatalytic Methodologies for Boronic Ester Transformations

Visible-light photoredox catalysis provides a mild and powerful platform for the generation of radicals and the formation of new chemical bonds. As mentioned in the context of dual catalysis, boronic esters can be activated under photoredox conditions. The formation of a complex between the boronic ester and a Lewis base can lower its oxidation potential, enabling single-electron transfer from an excited-state photocatalyst. This generates an aryl radical that can participate in a variety of transformations beyond cross-coupling, such as addition reactions to alkenes or arenes.

Electrochemistry offers another sustainable and reagent-light approach to chemical synthesis. Electrochemical methods can be harnessed for borylation reactions, providing a transition-metal-free strategy for the synthesis of organoboron compounds. For instance, the electrochemical reduction of aryl halides in the presence of a boron source can lead to the formation of arylboronic esters. These methods are still in development but hold significant promise for the clean and efficient synthesis and transformation of boronic esters. The application of these techniques to this compound could unlock novel reaction pathways and provide more sustainable access to its derivatives.

Q & A

Q. Basic

- NMR : ¹H (δ 7.5–8.0 ppm for aromatic protons), ¹³C (C-B coupling ~30 ppm), and ¹⁹F (δ –110 to –120 ppm).

- Mass spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]⁺).

- Elemental analysis : Validate boron content (~3.5–4.0%) .

How do steric effects from substituents influence coupling efficiency?

Advanced

The ortho -bromine and para -fluorine create steric hindrance, reducing accessibility to the boron center. Bulky ligands (e.g., SPhos) or microwave-assisted heating (enhanced diffusion) can improve yields. Computational modeling (DFT) predicts transition-state geometries to guide ligand selection .

What safety precautions are necessary when handling this compound?

Q. Basic

- Use PPE (nitrile gloves, goggles) and work in a fume hood.

- Avoid inhalation; wash skin immediately with water if exposed.

- Dispose via licensed hazardous waste services per local regulations .

How can computational tools aid in studying its reactivity?

Advanced

Density Functional Theory (DFT) calculates activation energies for transmetallation and oxidative addition steps. Software like Gaussian or ORCA models substituent effects (e.g., Hammett parameters) to predict reaction rates. Molecular dynamics simulations assess solvent and ligand interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.